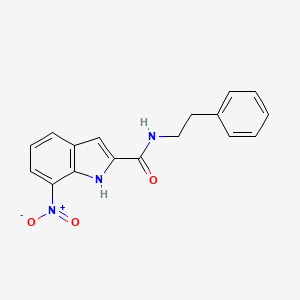
L-セファドロキシル
概要
説明
Cefadroxil anhydrous, L- is a broad-spectrum antibiotic of the cephalosporin type, effective in Gram-positive and Gram-negative bacterial infections . It is a bactericidal antibiotic .
Synthesis Analysis
Cefadroxil is a drug that has bactericidal activity and a broad spectrum of action . Quantitative analyses about cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control, which ensures the product’s characteristics and patients’ safety .Molecular Structure Analysis
The molecular formula of Cefadroxil anhydrous, L- is C16H17N3O5S . Its exact mass is 363.09 and its molecular weight is 363.380 . The IUPAC name is (6R,7R)-7-[[ (2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis
Cefadroxil is a semisynthetic antibiotic with a broad antibacterial spectrum . It is essential to conduct quantitative analyses about cefadroxil for understanding its bioavailability, bioequivalence, and therapeutic control .Physical And Chemical Properties Analysis
Cefadroxil anhydrous, L- is a white to yellowish-white crystalline powder . It is soluble in water and it is acid-stable .科学的研究の応用
生体高分子フィルム
L-セファドロキシルは、キトサン-フルフラールシッフ塩基をベースにした生体高分子フィルムの開発に使用されています . これらのフィルムは、酢酸と過塩素酸の存在下でキトサンとフルフラールを反応させることによって調製されました . これらのフィルムは、選択されたグラム陽性菌およびグラム陰性菌に対して良好な抗菌活性を示しました .
外用抗菌ゲル
L-セファドロキシルは、固体脂質ナノ粒子に封入され、外用抗菌ゲルを開発するために使用されています . このゲルは、in vivoにおける創傷治癒活性および上皮化研究において有望な結果を示しています . このゲルは、安定性、皮膚適合性、および持続的な薬物放出を伴う塗布可能性があることがわかりました .
感染症の治療
L-セファドロキシルは、第1世代のセファロスポリンであり、尿路感染症、皮膚感染症、および呼吸器感染症など、さまざまな種類の感染症の治療に一般的に使用されています . 脂溶性が低いにもかかわらず、セファドロキシルは高いバイオアベイラビリティを持っています .
作用機序
Target of Action
L-Cefadroxil, a first-generation cephalosporin antibiotic, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
L-Cefadroxil exhibits its antibacterial activity by binding to these PBPs, which results in the inhibition of the third and last stage of bacterial cell wall synthesis . This disruption in the cell wall synthesis process leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that L-Cefadroxil may interfere with an autolysin inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by L-Cefadroxil is the bacterial cell wall synthesis pathway. By inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, L-Cefadroxil prevents the proper formation of the cell wall, leading to bacterial cell lysis .
Pharmacokinetics
L-Cefadroxil is known for its rapid and well absorption from the gastrointestinal tract . It has a distribution volume (Vd) of 0.31 L/kg . The drug is primarily excreted in urine, with over 90% of the drug excreted as unchanged within 24 hours . The time to peak serum concentration is within 70 to 90 minutes . L-Cefadroxil has a half-life elimination of 1 to 2 hours, and this extends to 20 to 24 hours in renal failure . It has a protein binding of 20% .
Result of Action
The primary result of L-Cefadroxil’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, such as urinary tract infections, skin and skin structure infections, pharyngitis, and tonsillitis .
Action Environment
The action of L-Cefadroxil can be influenced by various environmental factors. Furthermore, the drug’s efficacy can be influenced by the specific strain of bacteria, as different strains may have varying levels of susceptibility to L-Cefadroxil .
Safety and Hazards
将来の方向性
Cefadroxil is a new semisynthetic cephalosporin with a broad antibacterial spectrum and a high chemotherapeutic potential when administered orally . Many studies have established the efficacy of the administration of once- or twice-daily cefadroxil in the management of infections in the respiratory tract, urinary tract, skin and soft tissues, and bones and joints .
生化学分析
Biochemical Properties
L-Cefadroxil, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis by L-Cefadroxil leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Cellular Effects
L-Cefadroxil exerts its effects on various types of cells, primarily bacterial cells. By inhibiting cell wall synthesis, L-Cefadroxil causes bacterial cell lysis, effectively killing the bacteria . This makes L-Cefadroxil effective in treating bacterial infections .
Molecular Mechanism
The molecular mechanism of action of L-Cefadroxil involves binding to PBPs within the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . It is possible that L-Cefadroxil interferes with an autolysin inhibitor, further promoting cell lysis .
Temporal Effects in Laboratory Settings
The effects of L-Cefadroxil in laboratory settings are time-dependent. The antibiotic is effective against bacteria over a period of time, with its effects diminishing as the drug is metabolized and excreted
Dosage Effects in Animal Models
The effects of L-Cefadroxil in animal models vary with dosage At therapeutic doses, L-Cefadroxil is effective in treating bacterial infections At high doses, adverse effects may occur
Metabolic Pathways
L-Cefadroxil is minimally metabolized in the body and is excreted primarily by the kidney, with over 90% of the administered dose being recovered in the urine intact within 24 hours
Transport and Distribution
Transporters play an important role in the distribution of L-Cefadroxil within cells and tissues . The uptake of L-Cefadroxil in brain cells involves both the influx transporter PEPT2 and efflux transporters that can be inhibited by probenecid .
Subcellular Localization
Given its mode of action, it is likely that L-Cefadroxil localizes to the bacterial cell wall where it binds to PBPs
特性
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-FIXISWKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162806 | |
| Record name | Cefadroxil anhydrous, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144790-28-3 | |
| Record name | Cefadroxil anhydrous, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144790283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefadroxil anhydrous, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFADROXIL ANHYDROUS, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N128E9PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



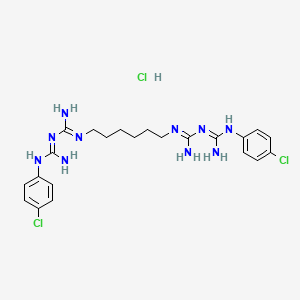
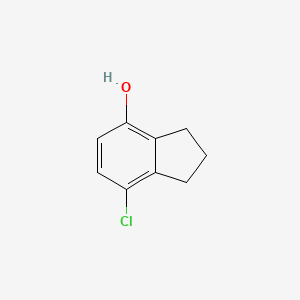
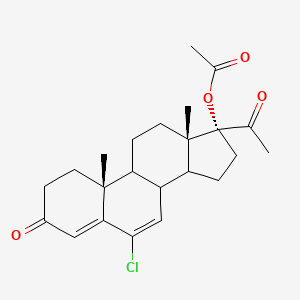
![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)
![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
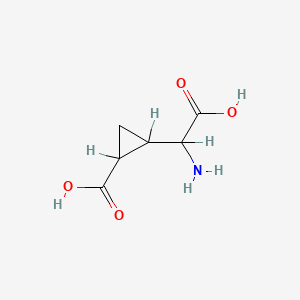
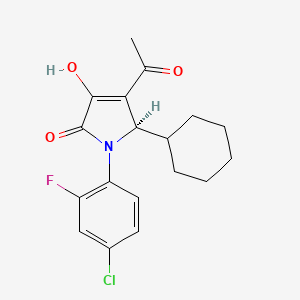
![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)
![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)
![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)
